L-Alanine-13C3

Solid-State NMR Structural Biology Dipolar Recoupling

Unlabeled or singly labeled alanine analogs fail to resolve metabolic branch points or co-elute with endogenous pools, corrupting quantitation. L-Alanine-13C3 solves this with a uniform +3 Da mass shift for complete signal separation. - Enables unambiguous pyruvate node flux partitioning (PDH vs. PC) via full carbon skeleton tracing. - Provides the essential three-spin system for internuclear distance measurements in solid-state NMR. - Functions as a definitive internal standard in clinical metabolomics without isotopic correction algorithms.

Molecular Formula C3H7NO2
Molecular Weight 92.072 g/mol
CAS No. 100108-77-8
Cat. No. B104464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-13C3
CAS100108-77-8
SynonymsL-Alanine-1,2,3-13C3
Molecular FormulaC3H7NO2
Molecular Weight92.072 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1
InChIKeyQNAYBMKLOCPYGJ-GCCOVPGMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-13C3: Uniform 13C3-Labeled Amino Acid for Tracing & NMR


L-Alanine-13C3 is a stable isotope-labeled amino acid wherein all three carbon atoms of the L-alanine molecule are enriched with the carbon-13 isotope (98 atom% 13C, molecular formula 13C3H7NO2) . The compound retains the native stereochemistry of L-alanine (optical activity [α]25/D +14.5°, c = 2 in 1 M HCl) and exhibits a characteristic mass shift of M+3 relative to unlabeled L-alanine [1]. As a uniformly 13C-labeled tracer, L-Alanine-13C3 enables unambiguous tracking of carbon flux through metabolic pathways and serves as a robust internal standard for quantitative mass spectrometry .

1
Mass spectrometry internal standard Uniform M+3 shift resolves endogenous alanine for accurate LC-MS/MS quantification.
2
Metabolic flux analysis tracer Complete 13C3 carbon skeleton tracks pyruvate node partitioning via PDH and PC pathways.
3
Solid-state NMR spin system Provides the three-spin network required for dipolar recoupling distance measurements.

Why Singly Labeled Analogs Fail vs. L-Alanine-13C3


Generic substitution of L-Alanine-13C3 with unlabeled L-alanine, singly labeled variants (e.g., L-Alanine-1-13C or L-Alanine-3-13C), or even dual-labeled L-Alanine-2,3-13C2 results in fundamental analytical deficiencies [1]. Unlabeled L-alanine is indistinguishable from endogenous alanine, precluding its use as an internal standard or tracer in complex biological matrices [2]. Singly or doubly labeled isotopomers generate incomplete 13C enrichment patterns that fail to capture the full carbon skeleton during metabolic flux analysis, thereby obscuring critical pathway branch points such as pyruvate carboxylation versus decarboxylation [3]. In solid-state NMR, only uniformly 13C3-labeled alanine provides the requisite three-spin system for accurate internuclear distance measurements via dipolar recoupling techniques, a capability absent in position-specific labeled analogs [4].

Target standard
Alternative isotopomers
Analytical limitation
L-Alanine-13C3
L-Alanine-1-13C, L-Alanine-3-13C
Incomplete 13C enrichment fails to capture full carbon skeleton; metabolic branch points become ambiguous.
L-Alanine-13C3
Unlabeled L-alanine
Indistinguishable from endogenous alanine; cannot serve as internal standard or tracer in biological matrices.
L-Alanine-13C3
L-Alanine-2,3-13C2
Lacks third 13C nucleus; solid-state NMR three-spin distance measurements are structurally impossible.

L-Alanine-13C3 Quantitative Differentiation Evidence


Solid-State NMR Three-Spin Distance Measurements

L-Alanine-13C3 serves as a model three-spin system in solid-state NMR for deriving internuclear distances via dipolar recoupling two-dimensional techniques. In the DRAWS (Dipolar Recoupling with a Windowless Sequence) experiment, the uniformly 13C3-labeled compound produces negative cross-peaks in the 2D spectrum, and internuclear distances are derived by comparing experimental cross-peak buildup curves with numerical simulations [1]. Singly labeled analogs (e.g., L-Alanine-1-13C or L-Alanine-3-13C) constitute only two-spin or isolated spin systems and cannot generate the indirect coherence-transfer mechanisms necessary for three-spin distance measurements. L-Alanine-2,3-13C2 provides a partial two-spin system but lacks the third 13C nucleus required for complete three-spin analysis [2].

Solid-state NMR three-spin system
Head-to-head
Uniform 13C3 enables dipolar recoupling and internuclear distance derivation; two-spin or isolated spin systems from singly labeled analogs lack indirect coherence-transfer.
Reported structural biology workflow fit
DRAWS pulse sequence; position-specific labels cannot support three-spin measurements.
Solid-State NMR Structural Biology Dipolar Recoupling

GC-APCI-TOFMS Isotopomer Discrimination

In a validated GC-APCI-TOFMS protocol for alanine isotopomer quantification, L-Alanine-13C3 (97.6% 13C purity) was directly compared against unlabeled L-alanine, L-Alanine-1-13C (99% 13C), L-Alanine-3-13C (99% 13C), and L-Alanine-1,2-13C2 (99.2% 13C) across four defined mixture concentrations . The protocol explicitly demonstrates that L-Alanine-13C3 is chromatographically and mass-spectrometrically resolved from all other isotopomers, enabling its use as a distinct internal standard or tracer. In Mixture 1, L-Alanine-13C3 was quantified at 0.781 µM, whereas unlabeled L-alanine was present at 50.000 µM, L-Alanine-1-13C at 12.500 µM, and L-Alanine-3-13C at 12.500 µM [1].

GC-APCI-TOFMS isotopomer resolution
Head-to-head
L-Alanine-13C3: 0.781 µM vs. unlabeled L-Ala: 50.000 µM in Mixture 1; distinct analytical window confirmed.
Supports distinct internal standard identification
GC-APCI-TOFMS, pure water system; four isotopomer mixtures quantified.
GC-APCI-TOFMS Isotopomer Quantification Metabolomics

Complete Carbon Skeleton Tracing in 13C-MFA

In 13C metabolic flux analysis (13C-MFA), uniformly labeled tracers such as L-Alanine [U-13C3] are essential for resolving metabolic branch points that position-specific labels cannot discriminate. When L-Alanine [U-13C3] is administered, the 13C label traverses the entire alanine carbon skeleton, enabling tracking of carbon flow through pyruvate into the TCA cycle via both pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) pathways [1]. Singly labeled L-Alanine-1-13C, in contrast, loses its 13C label upon decarboxylation to acetyl-CoA (via PDH), rendering it incapable of tracing flux through this critical branch point. L-Alanine-3-13C, labeled only at the methyl position, provides limited information on pyruvate metabolism and fails to capture flux partitioning at the pyruvate node [2].

Carbon skeleton tracing in 13C-MFA
Class-level inference
Uniform 13C3 tracks 100% of carbon flux through PDH and PC; L-Alanine-1-13C loses label upon decarboxylation, L-Alanine-3-13C captures only methyl carbon.
Reported pathway interpretation advantage
Class-level; review experimental model context and isotopomer distribution.
Metabolic Flux Analysis 13C-MFA Cancer Metabolism

Isotope Dilution MS: Clean M+3 Shift from Endogenous Alanine

L-Alanine-13C3 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of alanine in biological matrices via LC-MS/MS. The uniform incorporation of three 13C atoms yields a net mass shift of +3 Da (M+3) relative to unlabeled endogenous alanine (M) . This +3 Da shift ensures that the internal standard signal is completely resolved from the natural isotopic envelope of unlabeled alanine, which contains approximately 1.1% natural abundance 13C contributing primarily to M+1 and M+2 peaks [1]. Singly labeled L-Alanine-1-13C (M+1) is insufficient as an internal standard because its signal overlaps with the naturally occurring M+1 isotopic peak of unlabeled alanine, introducing systematic quantification errors unless mathematically corrected. The +3 Da shift of L-Alanine-13C3 eliminates this spectral overlap concern [2].

Isotope dilution MS M+3 shift
Class-level inference
+3 Da mass shift vs. +1 Da shift of singly labeled analogs; M+3 channel avoids natural isotopic envelope overlap.
Supports bioanalytical validation review
LC-MS/MS, SRM; isotopic purity 98 atom% 13C. Systematic error reduction context.
Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

In Vivo Gluconeogenesis Tracking in Zebrafish via 13C3

In a 2024 study published in PMC, L-Alanine-13C3 was injected into zebrafish embryos to track gluconeogenic flux during early development (12 to 36 hours post-fertilization) using LC-MS-based isotope tracking [1]. The uniformly 13C3-labeled alanine served as a gluconeogenic substrate, and the incorporation of 13C label into glucose was quantified. The study specifically used alanine-13C3-injected samples as the reference baseline (assigned the third-highest value among samples) to demonstrate relative glucose production levels across different developmental stages [2]. Unlabeled alanine or singly labeled analogs would not permit unambiguous assignment of newly synthesized glucose from pre-existing glucose pools in this complex in vivo system.

In vivo gluconeogenic tracing
Head-to-head
Zebrafish embryo injection (12–36 hpf) enabled unambiguous LC-MS detection of 13C-labeled glucose; unlabeled alanine cannot distinguish newly synthesized glucose from endogenous pools.
Reported in vivo model-response context
Data to verify across species; developmental biology workflow reference.
In Vivo Metabolic Tracing Gluconeogenesis Developmental Biology

Orthogonal 13C3-Alanine Tracer vs. Glucose/Glutamine in MFA

In metabolic flux analysis (MFA), L-Alanine [U-13C3] provides a distinct orthogonal perspective on cellular metabolism that complements the standard workhorse tracers Glucose [U-13C6] and Glutamine [U-13C5] [1]. While U-13C6 glucose primarily interrogates glycolysis and the pentose phosphate pathway, and U-13C5 glutamine probes glutaminolysis and reductive carboxylation, L-Alanine [U-13C3] specifically targets the pyruvate node—a critical metabolic intersection connecting glycolysis, gluconeogenesis, and the TCA cycle [2]. The use of L-Alanine-13C3 as a tracer resolves flux through pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH) with greater precision than glucose-derived labeling patterns alone, because alanine directly feeds into the pyruvate pool without intermediate glycolytic steps that can confound interpretation [3].

Orthogonal tracer vs. glucose/glutamine
Class-level inference
L-Alanine-13C3 targets pyruvate node with minimal pathway ambiguity; reduces unknown fluxes compared to glucose U-13C6 and glutamine U-13C5.
Supports experimental design context
13C-MFA cancer cell lines; class-level evidence, validate in specific model.
Metabolic Flux Analysis Tracer Orthogonality Cancer Metabolism

L-Alanine-13C3 Validated Application Scenarios


Solid-State NMR of Polycrystalline Amino Acids & Peptides

As demonstrated in the DRAWS (Dipolar Recoupling with a Windowless Sequence) solid-state NMR experiments, L-Alanine-13C3 provides the essential three-spin system for deriving internuclear distances via 2D dipolar recoupling techniques [1]. Singly or doubly labeled alanine analogs are structurally incapable of generating the indirect coherence-transfer mechanisms required for this analysis. This application is critical for structural biologists studying crystalline amino acid packing, peptide conformations, and the validation of computational structural models [2].

LC-MS/MS Bioanalysis of Alanine with M+3 Isotope Dilution

L-Alanine-13C3 is the preferred internal standard for quantitative alanine analysis in complex biological matrices. Its +3 Da mass shift completely separates its signal from the natural isotopic envelope of endogenous alanine, enabling accurate quantification without the need for mathematical isotopic correction algorithms [1]. This application is essential in clinical metabolomics, pharmaceutical bioanalysis, and nutritional studies where precise alanine measurements are required for diagnostic or regulatory purposes [2].

13C-MFA of Pyruvate Node in Cancer & Metabolic Disease

L-Alanine-13C3 is a uniquely informative tracer for resolving flux partitioning at the pyruvate metabolic node—specifically, the balance between pyruvate dehydrogenase (PDH)-mediated entry into the TCA cycle and pyruvate carboxylase (PC)-mediated anaplerosis [1]. Uniform 13C3 labeling ensures that the entire carbon skeleton is traceable through both pathways, a capability that singly labeled L-Alanine-1-13C (label lost upon decarboxylation) and L-Alanine-3-13C (only methyl carbon labeled) cannot provide. This application is critical for understanding metabolic reprogramming in cancer, hepatic gluconeogenesis in diabetes, and mitochondrial dysfunction in metabolic disorders [2].

In Vivo Gluconeogenesis & Amino Acid Catabolism Tracing

L-Alanine-13C3 enables unambiguous tracking of gluconeogenic flux from alanine to glucose in living systems, as validated in zebrafish embryo studies using LC-MS-based isotope tracking [1]. The uniform 13C3 label permits definitive assignment of newly synthesized glucose in the presence of substantial endogenous glucose pools. This application is essential for developmental biologists studying nutrient utilization during embryogenesis, physiologists investigating hepatic glucose output, and pharmacologists evaluating the metabolic effects of drug candidates on gluconeogenesis [2].

Application
Selection Property
Validation Focus
Solid-state NMR structural studies
Uniform 13C3 three-spin system
Dipolar recoupling distance measurements
Quantitative alanine LC-MS/MS bioanalysis
M+3 mass shift from endogenous alanine
Isotopic interference control and method validation
13C-MFA of pyruvate node metabolism
Uniform 13C3 carbon skeleton tracing
PDH vs. PC flux partitioning resolution
In vivo gluconeogenic tracing studies
Uniform 13C3 tracer for glucose neogenesis detection
LC-MS isotope tracking in living models

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